molecular formula C17H20ClNO B583819 Nefopam-d3 Hydrochloride CAS No. 1346603-30-2

Nefopam-d3 Hydrochloride

Cat. No.: B583819
CAS No.: 1346603-30-2
M. Wt: 292.821
InChI Key: CNNVSINJDJNHQK-NIIDSAIPSA-N
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Description

Nefopam-d3 Hydrochloride is a deuterated form of Nefopam Hydrochloride, a centrally acting, non-opioid analgesic. It is primarily used to treat moderate to severe pain and has central stimulant and sympathomimetic properties. This compound is structurally similar to Nefopam but contains deuterium atoms, which can be useful in pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nefopam-d3 Hydrochloride involves the incorporation of deuterium atoms into the Nefopam molecule. The process typically starts with the preparation of deuterated benzylamine, which is then subjected to a series of chemical reactions to form the final product. The key steps include:

    Friedel-Crafts Alkylation: Using deuterated benzylamine and phthalic anhydride in the presence of aluminum chloride to form a deuterated amide intermediate.

    Cyclization: The amide intermediate undergoes cyclization with p-toluenesulfonic acid to form the benzoxazocine ring structure.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions: Nefopam-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to its free base form.

    Substitution: Substitution reactions can occur at the aromatic ring or the amine group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Nefopam N-oxide.

    Reduction: Nefopam free base.

    Substitution: Halogenated Nefopam derivatives.

Scientific Research Applications

Nefopam-d3 Hydrochloride has several scientific research applications:

    Pharmacokinetic Studies: The deuterium atoms help in tracing the metabolic pathways and understanding the drug’s pharmacokinetics.

    Analgesic Research: Used to study the efficacy and mechanism of action of Nefopam in pain management.

    Drug Interaction Studies: Helps in understanding how Nefopam interacts with other drugs at the molecular level.

    Biological Studies: Used in research related to neurotransmitter reuptake inhibition and its effects on the central nervous system.

Mechanism of Action

Nefopam-d3 Hydrochloride exerts its analgesic effects through multiple mechanisms:

    Triple Monoamine Reuptake Inhibition: Inhibits the reuptake of serotonin, norepinephrine, and dopamine, increasing their levels in the synaptic cleft and enhancing pain relief.

    Modulation of Glutamatergic Transmission: Reduces hyperalgesia by modulating glutamate transmission in the central nervous system.

    Voltage-Sensitive Ion Channel Blockade: Blocks sodium and calcium channels, contributing to its analgesic and central stimulant effects.

Comparison with Similar Compounds

Nefopam-d3 Hydrochloride is unique compared to other analgesics due to its non-opioid nature and multiple mechanisms of action. Similar compounds include:

    Orphenadrine: Structurally related but primarily used as a muscle relaxant.

    Diphenhydramine: An antihistamine with sedative properties, structurally similar but pharmacologically different.

    Desmethylnefopam: A metabolite of Nefopam with similar but less potent analgesic effects.

This compound stands out due to its deuterated form, which provides advantages in pharmacokinetic studies and drug development.

Properties

CAS No.

1346603-30-2

Molecular Formula

C17H20ClNO

Molecular Weight

292.821

IUPAC Name

1-phenyl-5-(trideuteriomethyl)-1,3,4,6-tetrahydro-2,5-benzoxazocine;hydrochloride

InChI

InChI=1S/C17H19NO.ClH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H/i1D3;

InChI Key

CNNVSINJDJNHQK-NIIDSAIPSA-N

SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl

Synonyms

3,4,5,6-Tetrahydro-5-(methyl-d3)-1-phenyl-1H-2,5-benzoxazocine Hydrochloride;  (+/-)-Nefopam-d3 Hydrochloride;  Acupan-d3;  Ajan-d3;  Fenazoxine-d3;  Fenazoxine-d3 Hydrochloride;  R 738-d3; 

Origin of Product

United States

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